molecular formula C17H14N2O5S2 B2819768 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methylsulfonylphenyl)acetamide CAS No. 941931-06-2

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methylsulfonylphenyl)acetamide

Cat. No.: B2819768
CAS No.: 941931-06-2
M. Wt: 390.43
InChI Key: BHCULLSZOVOYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methylsulfonylphenyl)acetamide is a sophisticated synthetic compound of significant interest in medicinal chemistry research, particularly in the study of hyperpigmentation disorders. This molecule features a [1,3]dioxolo[4,5-f][1,3]benzothiazole core structure fused with a methylsulfonylphenyl acetamide group, creating a multifunctional scaffold with potential biological activity. Compounds within this structural class have demonstrated remarkable potency as competitive tyrosinase inhibitors , the key enzyme responsible for melanin production in skin cells. Research on analogous 6-(substituted phenyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazole compounds has shown exceptional activity in both mushroom tyrosinase inhibition assays and cellular models using B16F10 melanoma cells . The presence of the methylsulfonyl group in this specific derivative may enhance bioavailability and target engagement through improved electronic properties and binding interactions. The compound's proposed mechanism of action involves direct competition with enzyme substrates at the tyrosinase active site, effectively reducing melanin synthesis without cytotoxic effects . This targeted inhibition makes it a valuable chemical probe for investigating melanogenesis pathways and developing potential therapeutic approaches for conditions involving abnormal pigmentation. Researchers will find this compound particularly useful for studies in dermatology, cosmetic science, and enzymatic inhibition mechanisms. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-26(21,22)11-4-2-10(3-5-11)6-16(20)19-17-18-12-7-13-14(24-9-23-13)8-15(12)25-17/h2-5,7-8H,6,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCULLSZOVOYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the dioxolo-benzo-thiazole core, followed by the introduction of the acetamide and methylsulfonylphenyl groups. Common reagents used in these steps include thionyl chloride, acetic anhydride, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, precise control of reaction conditions (temperature, pressure, pH), and purification steps such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

“N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its potential as a pharmaceutical agent. Its interactions with biological targets can provide insights into its therapeutic potential.

Medicine

In medicine, the compound could be investigated for its efficacy in treating certain diseases. Its mechanism of action and pharmacokinetics would be key areas of study.

Industry

In industry, the compound may find applications in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which “N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include inhibition or activation of these targets, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

(a) GSK735826A (N-(4-(pyridin-2-yl)thiazol-2-yl)-(1,3)dioxolo[4,5-f]benzo[1,2-d]thiazol-6-amine)
  • Core : Amine-linked dioxolobenzothiazole.
  • Key Differences : Replaces the acetamide group with a pyridinylthiazole amine.
  • Implications : The absence of the methylsulfonylphenyl-acetamide moiety likely reduces polarity and alters target binding. GSK735826A is documented as a Mycobacterium tuberculosis (Mtb) enzyme inhibitor, suggesting the dioxolobenzothiazole scaffold is critical for antimicrobial activity .
(b) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Core : Acetamide with N-sulfonyl and chloronitrophenyl groups.
  • Key Differences : The methylsulfonyl group is directly attached to the acetamide nitrogen rather than the phenyl ring.
  • Implications: This substitution pattern increases electrophilicity, making it a reactive intermediate for heterocyclic synthesis (e.g., thiadiazoles, quinolines) .
(c) N-(2,2-Difluoro-5H-[1,3]dioxolo[4,5-e]benzimidazol-6-yl)acetamide
  • Core : Acetamide with a dioxolobenzimidazole group.
  • Key Differences : Replaces benzothiazole with benzimidazole (two nitrogen atoms vs. sulfur-nitrogen).
Table 1: Comparative Analysis of Key Properties
Compound Core Substituents Polarity Synthetic Route Highlights
Target Compound Acetamide Dioxolobenzothiazole, Methylsulfonylphenyl High (sulfonyl) Acetylation of benzothiazole amine + sulfonation
GSK735826A Amine Dioxolobenzothiazole, Pyridinylthiazole Moderate Nucleophilic substitution
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide Chloronitro, N-sulfonyl High Acetylation of sulfonamide intermediate
N-(2,2-Difluoro-dioxolobenzimidazol-6-yl)acetamide Acetamide Dioxolobenzimidazole, Difluoro Moderate Amine acetylation under anhydrous conditions
  • Polarity : The methylsulfonyl group in the target compound increases solubility in polar solvents, advantageous for drug formulation.
  • Synthesis : Analogous to , the target compound may involve acetylation of a benzothiazole amine precursor, followed by sulfonyl group introduction via oxidation or coupling .

Research Findings and Implications

  • Antimicrobial Potential: The dioxolobenzothiazole scaffold in GSK735826A and related compounds inhibits Mtb enzymes (e.g., PyrG, PanK), suggesting the target compound’s structural similarity could confer analogous activity .
  • Heterocyclic Diversity : Substituent variations (e.g., benzothiazole vs. benzimidazole) underscore the importance of heteroatom positioning in modulating bioactivity and metabolic stability .

Biological Activity

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methylsulfonylphenyl)acetamide is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole moiety and a dioxole ring. Its molecular formula is C15H17N3O5SC_{15}H_{17}N_{3}O_{5}S, and it has a molecular weight of 383.4 g/mol. The presence of functional groups such as the methylsulfonyl group and the acetamide moiety contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains including MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundTarget BacteriaInhibition (%)
7gMRSA85.76 - 97.76
7aE. coli85.76
7bK. pneumoniae90.00
7cA. baumannii66.69

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been explored through its effects on cyclooxygenase (COX) enzymes, particularly COX-2. Compounds structurally related to this acetamide have demonstrated selective inhibition of COX-2 over COX-1, which is crucial for reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). For example, compounds in similar classes showed IC50 values ranging from 0.100.10 µM to 0.310.31 µM for COX-2 inhibition .

Table 2: COX Inhibition Data

CompoundIC50 (µM)Selectivity Index
7a0.10132
7b0.2085
7c0.3131

The mechanism through which this compound exerts its biological effects may involve the modulation of inflammatory pathways and bacterial cell wall synthesis inhibition. The structural characteristics allow for interactions with specific enzyme active sites, leading to inhibition of key processes in pathogens and inflammatory responses.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their antimicrobial and anti-inflammatory activities, revealing that some compounds exhibited potent activity against resistant bacterial strains while maintaining a favorable safety profile .
  • Crystal Structure Analysis : The crystal structure analysis of related compounds has provided insights into their intermolecular interactions, which are essential for understanding their biological activity .
  • Comparative Studies : Comparative studies between this compound and established drugs like indomethacin showed that certain derivatives had improved selectivity for COX-2, suggesting potential as safer alternatives in pain management .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methylsulfonylphenyl)acetamide, and how are intermediates characterized?

  • Methodology : The compound is synthesized via multi-step reactions starting from benzothiazole precursors. Common steps include nucleophilic substitution, acetylation, and sulfonylation. For example, sulfonyl groups are introduced using methylsulfonyl chloride under basic conditions (e.g., sodium hydride) in solvents like dimethylformamide (DMF) . Intermediates are monitored using thin-layer chromatography (TLC) and characterized via infrared (IR) spectroscopy and proton nuclear magnetic resonance (¹H-NMR) to confirm functional groups and structural integrity .

Q. How is the purity of the compound ensured during synthesis?

  • Methodology : Final purification often employs crystallization techniques using ethanol or methanol. Analytical HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is used to assess purity (>95%). Residual solvents are quantified via gas chromatography-mass spectrometry (GC-MS) .

Q. What preliminary biological screening methods are recommended for this compound?

  • Methodology : Initial screens include in vitro assays such as enzyme inhibition (e.g., kinase or protease targets) using fluorogenic substrates. Cytotoxicity is evaluated via MTT assays in cell lines (e.g., HEK293 or HeLa). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are performed to prioritize hits .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Methodology : Employ statistical design of experiments (DoE), such as factorial designs, to evaluate variables like temperature (40–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5 mol%). Response surface methodology (RSM) identifies optimal conditions. Computational tools (e.g., density functional theory, DFT) predict transition states to guide solvent selection .

Q. What computational strategies are effective in predicting the compound’s binding affinity to biological targets?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with target proteins (e.g., kinases). Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding stability over 100 ns trajectories. Free-energy perturbation (FEP) calculations refine binding affinity predictions .

Q. How can structural modifications enhance selectivity for a specific biological target?

  • Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with variations in the dioxolo-benzothiazole core (e.g., halogen substitutions) or sulfonylphenyl moiety (e.g., para- vs. meta-substituents). Compare IC₅₀ values across analogs and correlate with steric/electronic parameters (Hammett constants, logP) .

Q. How should contradictory data between in vitro and in silico results be resolved?

  • Methodology : Reconcile discrepancies by validating computational models with experimental mutagenesis (e.g., alanine scanning of target proteins) or isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-validate assays using orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization) .

Methodological Notes

  • Synthesis : Avoid trial-and-error approaches; integrate reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) to identify low-energy pathways .
  • Data Analysis : Use cheminformatics tools (KNIME, RDKit) to cluster analogs and identify SAR trends. Principal component analysis (PCA) reduces dimensionality in multi-parametric datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.